![molecular formula C17H13ClN2OS2 B2503219 3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477855-78-0](/img/structure/B2503219.png)
3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one" is a derivative of quinazolinone, a bicyclic compound consisting of a fusion of benzene and quinazoline rings. Quinazolinone derivatives have been extensively studied due to their diverse pharmacological activities, including antihistaminic, antibacterial, and antitubercular properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones involves the characterization of compounds by IR, 1H-NMR, and mass spectral data, with purity determined by elemental analysis . Another study describes the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, starting from 4-chlorophenoxyacetic acid and proceeding through esterification, treatment with hydrazine hydrate, ring closure, and final substitution at the thiol position . Similarly, the synthesis of N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one derivatives is confirmed by IR and 1H NMR .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often confirmed using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. Crystal structure analysis, including determination of empirical formula, system, space group, unit cell parameters, and volume, is also employed to elucidate the structure of these compounds, as demonstrated in the synthesis of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one .
Chemical Reactions Analysis
Quinazolinone derivatives undergo various chemical reactions during their synthesis. Alkylation reactions, for example, are used to introduce alkyl groups into the molecule, as seen in the preparation of 1,5-dihydro-3H-1,2,4-thiadiazolo[3,4-b]quinazolin-5-one 2,2-dioxides . The S-arylation method is another reaction used to synthesize quinazolinone derivatives, which is characterized by its simplicity and high conversion rates .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are closely related to their molecular structure. These compounds exhibit a range of biological activities, including H1-antihistaminic activity with negligible sedative properties , antibacterial activity against both gram-negative and gram-positive bacteria , and antitubercular activity . The crystal structure and Hirshfeld surface analysis provide insights into the intermolecular interactions and electrostatic potential surface, which are crucial for understanding the biological activities of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
- The compound has been synthesized and functionalized through various organic reactions, including intramolecular electrophilic cyclization, leading to different derivatives with potential biological activity. For instance, the reaction with halogens and chalcogen tetrahalides has been used to produce linearly fused thiazoloquinazolinium trihalides, among other derivatives (N. Kut, M. Onysko, & V. Lendel, 2020).
Tellurium-containing Compounds Synthesis
- Research has focused on synthesizing tellurium-containing compounds, a subset of organometallic compounds, due to their wide range of biological activities and importance in forming new carbon-carbon bonds. One method involves the reaction of arylboronic acids with diarylditellurides. The reduction of sodium sulfite with salts of thiazoloquinazolinaryl dichlorotellurides has also been studied, resulting in biologically promising tellurides suitable for further functionalization (D. Kut, M. Kut, M. Onysko, & V. Lendel, 2022).
Chalcogenation and Biological Activity
- Oxo- and thio-substituted quinazolines, including thiazoloquinazolines, are highlighted for their antioxidant, antimicrobial, and antitumor activities. The electrophilic intramolecular cyclization of N-alkenyl derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one under the action of chalcogen tetrahalides has been studied, showcasing the synthesis of biologically active substances with diverse pharmacological action (D. Kut, М.М. Kut, M. Onysko, I. Balog, & V. Lendel, 2021).
Pharmacological Evaluation
- Some derivatives of the compound have been synthesized for pharmacological evaluation as potential alpha1-adrenoceptor antagonists. The structure-activity relationship has been studied, and specific derivatives have shown high affinity and selectivity, indicating potential medicinal applications (J. Chern, P. Tao, K. Wang, A. Gutcait, S. Liu, M. Yen, S. Chien, & J. Rong, 1998).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS2/c18-11-5-7-13(8-6-11)22-9-12-10-23-17-19-15-4-2-1-3-14(15)16(21)20(12)17/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQDDSKLZOBRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2503137.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503140.png)
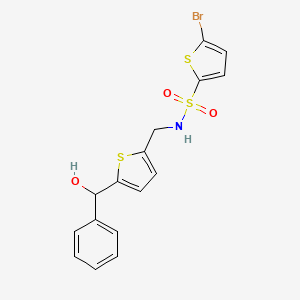
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2503144.png)

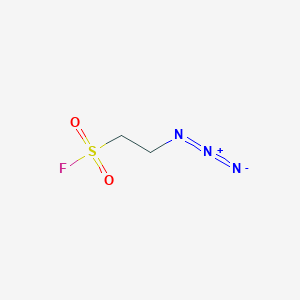
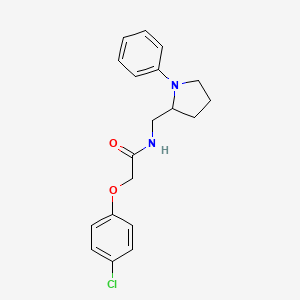
![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503151.png)


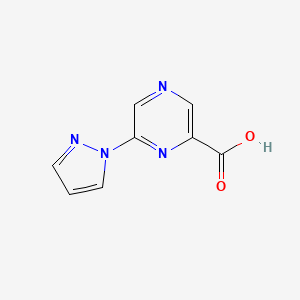
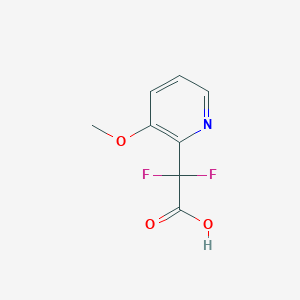
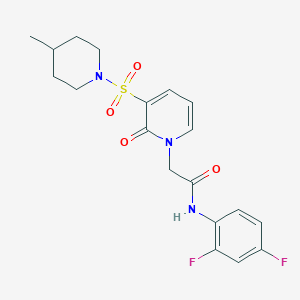
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2503159.png)